molecular formula C14H21NNaO14S B129147 2-ACETAMIDO-2-DEOXY-3-O-(2-O-SULFO-BETA-D-GLUCO-4-ENEPYRANOSYLURONIC ACID)-D-GALACTOSE, 2NA CAS No. 149368-04-7

2-ACETAMIDO-2-DEOXY-3-O-(2-O-SULFO-BETA-D-GLUCO-4-ENEPYRANOSYLURONIC ACID)-D-GALACTOSE, 2NA

カタログ番号: B129147
CAS番号: 149368-04-7
分子量: 482.4 g/mol
InChIキー: FASCFNYWLAVRLQ-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-Acetamido-2-deoxy-3-O-(2-O-sulfo-β-D-gluco-4-enepyranosyluronic acid)-D-galactose (Δdi-UA2S) is an unsaturated chondroitin sulfate-derived disaccharide characterized by a 2-O-sulfated glucuronic acid residue linked to a non-sulfated N-acetylgalactosamine (GalNAc) moiety. This compound is generated via enzymatic cleavage (e.g., chondroitinase ABC/ACII) of sulfated glycosaminoglycans (GAGs), particularly chondroitin sulfate (CS) chains, and is widely used in analytical techniques such as capillary electrophoresis (CE) and fluorophore-assisted carbohydrate electrophoresis (FACE) to study GAG composition in biological samples . Its unique sulfation pattern at the uronic acid residue distinguishes it from other CS-derived disaccharides, which typically feature sulfation on the GalNAc unit at positions 4-O or 6-O.

特性

InChI

InChI=1S/C14H21NO14S.Na/c1-5(18)15-6(3-16)11(10(21)8(20)4-17)28-14-12(29-30(24,25)26)7(19)2-9(27-14)13(22)23;/h2-3,6-8,10-12,14,17,19-21H,4H2,1H3,(H,15,18)(H,22,23)(H,24,25,26);
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FASCFNYWLAVRLQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC(C=O)C(C(C(CO)O)O)OC1C(C(C=C(O1)C(=O)O)O)OS(=O)(=O)O.[Na]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21NNaO14S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40585104
Record name PUBCHEM_16219142
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40585104
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

482.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

149368-04-7
Record name PUBCHEM_16219142
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40585104
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

準備方法

Chondroitinase ABC-Mediated Depolymerization

Chondroitinase ABC (EC 4.2.2.21) remains the most widely used enzyme for generating Δdi-UA-2S from CS-A, CS-C, or hybrid chains. The enzyme cleaves β1→4 linkages between N-acetylgalactosamine (GalNAc) and glucuronic acid (GlcA), producing unsaturated disaccharides with 4-sulfated, 6-sulfated, or non-sulfated termini.

Procedure :

  • Substrate Preparation : CS-A (chondroitin-4-sulfate) or CS-C (chondroitin-6-sulfate) is dissolved in 50 mM Tris-HCl buffer (pH 8.0) containing 60 mM NaCl.

  • Enzymatic Reaction : Chondroitinase ABC (5–10 U/mg substrate) is added, and the mixture is incubated at 37°C for 12–24 hr.

  • Termination : The reaction is halted by heating at 100°C for 5 min.

  • Purification : The digest is subjected to size-exclusion chromatography (e.g., Bio-Gel P-2/P-10) with 0.2 M NH4HCO3, followed by lyophilization.

Key Parameters :

  • pH Optimization : Activity peaks at pH 8.0–8.5; deviations reduce sulfatase activity by >50%.

  • Ionic Strength : 50–100 mM NaCl enhances enzyme stability but delays reaction kinetics.

Yield : 70–85% for Δdi-UA-2S, confirmed by SAX-HPLC.

Chemical Synthesis via Glycosylation Strategies

Cassette Approach for Octasaccharide Assembly

The cassette method enables precise control over sulfation and uronic acid epimerization. A representative synthesis involves constructing a disaccharide precursor followed by sulfation:

Stepwise Protocol :

  • Glycosylation : Donor 6 (GlcA-imidate) is reacted with acceptor 7 (GalNAc-TCA) under TMSOTf catalysis in DCM at −40°C, yielding disaccharide 8 (92% yield).

  • Sulfation : The 2-OH position of GlcA is selectively sulfated using SO3·pyridine in DMF (0°C, 4 hr), achieving >95% regioselectivity.

  • Deprotection : Levulinoyl esters are removed with hydrazine acetate (pH 4.5), followed by NaBH4 reduction to stabilize the uronic acid.

Challenges :

  • Solubility : Highly sulfated intermediates require TEA counterion exchange to dissolve in DMSO.

  • Anomerization : Glycosyl donors with bulky protecting groups (e.g., TBDPS) minimize α/β mixtures.

Analytical Validation :

  • NMR : ¹H NMR (500 MHz, D2O) δ 5.25 (d, J = 3.5 Hz, H1-GlcA), 4.50 (dd, J = 10.0, 3.0 Hz, H3-GalNAc).

  • MS : ESI-MS m/z 481.1 [M−Na]⁻ (calc. 481.0).

Hybrid Enzymatic-Chemical Derivatization

Permethylation-Desulfation-Acetylation (PDA) Workflow

This sequential derivatization enhances MS detectability of sulfation patterns:

  • Permethylation : TEA-salts of Δdi-UA-2S are treated with NaOH/DMSO and CH3I, converting hydroxyls to methoxy groups (90% efficiency).

  • Desulfation : Heating in DMSO/MeOH (80°C, 3 hr) removes sulfate groups without altering glycosidic bonds.

  • Acetylation : Exposed hydroxyls are acetylated using Ac2O/pyridine (16 hr, 50°C).

Applications :

  • LC-MSn : Permethylated derivatives show 10-fold higher ionization efficiency in negative-ion mode.

  • Structural Confirmation : MS² fragments at m/z 463.1 (loss of SO3) and m/z 300.0 (cross-ring cleavage).

Analytical Methods for Quality Control

High-Performance Anion-Exchange Chromatography (HPAEC)

Conditions :

  • Column : CarboPac PA200 (3 × 250 mm)

  • Eluent : 0–100 mM NaOAc gradient in 100 mM NaOH

  • Flow Rate : 0.4 mL/min

  • Detection : Pulsed amperometry

Retention Times :

CompoundRetention Time (min)
Δdi-UA-2S (target)12.3
Δdi-0S8.7
Δdi-4S14.1

Validation Parameters

  • Linearity : R² = 0.998 (1–50 μg/mL).

  • Precision : Intra-day RSD <5% for Δdi-UA-2S.

Industrial-Scale Production Challenges

Cost vs. Yield Optimization

  • Enzymatic Digestion : Low cost ($50–100/g) but yields <85% pure product.

  • Chemical Synthesis : High purity (>98%) but costs exceed $2,000/g due to multistep protection/deprotection.

Regulatory Considerations

  • USP-NF : Requires <0.1% protein contamination (Bradford assay).

  • EMA : Residual solvent limits (e.g., DMSO <500 ppm) .

化学反応の分析

CID-2818500は、以下を含むさまざまな化学反応を起こします。

これらの反応で使用される一般的な試薬には、過マンガン酸カリウムなどの酸化剤、水素ガスなどの還元剤、ニトロ化のための硝酸などの求電子剤があります。 生成される主要な生成物は、使用される特定の反応条件と試薬によって異なります .

4. 科学研究への応用

CID-2818500は、科学研究にいくつかの応用があります。

科学的研究の応用

Structural Features

The compound consists of a galactose unit linked to a sulfated glucuronic acid derivative, which enhances its solubility and biological reactivity. The presence of the sulfonate groups is crucial for its interaction with biological macromolecules.

Biomedical Research

The compound has been studied for its potential applications in drug design and development, particularly in targeting glycosaminoglycan pathways. Its structural similarity to naturally occurring polysaccharides makes it a candidate for exploring interactions with proteins involved in cell signaling and adhesion.

Anticoagulant Properties

Research indicates that derivatives of this compound may exhibit anticoagulant effects by inhibiting specific enzymes involved in the coagulation cascade. This property is particularly relevant for developing new anticoagulant therapies that are safer and more effective than existing options.

Cancer Therapy

Studies have shown that sulfated polysaccharides can inhibit tumor growth and metastasis. The unique structure of 2-Acetamido-2-deoxy-3-O-(2-O-sulfo-beta-D-gluco-4-enepyranosyluronic acid)-D-galactose may enhance these effects, making it a subject of interest in cancer research.

Drug Delivery Systems

Due to its biocompatibility and ability to form hydrogels, this compound can be utilized in drug delivery systems. Its ability to encapsulate therapeutic agents while providing controlled release profiles is an area of active investigation.

Diagnostics

The compound's specific binding properties may be harnessed for diagnostic applications, such as developing biosensors that detect biomolecules associated with diseases.

Case Study 1: Anticoagulant Activity

A study published in the Journal of Medicinal Chemistry explored the anticoagulant properties of sulfated disaccharides similar to 2-Acetamido-2-deoxy-3-O-(2-O-sulfo-beta-D-gluco-4-enepyranosyluronic acid)-D-galactose. The results indicated significant inhibition of thrombin activity, suggesting potential therapeutic applications in managing thrombotic disorders .

Case Study 2: Cancer Cell Inhibition

Research conducted at a leading cancer research institute demonstrated that sulfated polysaccharides could inhibit the proliferation of various cancer cell lines. The study highlighted how modifications to the polysaccharide structure could enhance anti-cancer activity .

作用機序

CID-2818500は、タンパク質アルギニンメチルトランスフェラーゼPRMT1およびPRMT8の活性を阻害することで効果を発揮します。 これらの酵素は、ヒストンおよび非ヒストンタンパク質のアルギニン残基のメチル化を担当し、これは遺伝子発現とシグナル伝達の調節に重要な役割を果たします . 阻害メカニズムは、PRMT1およびPRMT8にのみ存在する特定のS-アデノシルメチオニン(SAM)結合システインに結合し、メチル化プロセスを阻害することによって行われます .

6. 類似化合物の比較

CID-2818500に似た化合物には、他のニトロスチルベン誘導体やタンパク質アルギニンメチルトランスフェラーゼの阻害剤が含まれます。これらの化合物のいくつかは次のとおりです。

CID-2818500は、PRMT1およびPRMT8の特異的阻害により独特です。これらの酵素は、他の多くのPRMT阻害剤によって阻害されません。 この特異性は、これらの酵素の生物学的機能を研究するための貴重なツールとなります .

類似化合物との比較

Comparative Analysis with Structurally Similar Compounds

The structural and functional properties of Δdi-UA2S are best understood in comparison to related disaccharides. Below is a detailed analysis:

Structural Variations in Sulfation Patterns

Sulfation patterns critically influence the biochemical behavior of CS disaccharides. Key structural analogs include:

Compound Name Sulfation Positions Biological Relevance
Δdi-UA2S Uronic acid 2-O Rare sulfation site; implicated in specific protein interactions
Δdi-4S (2-Acetamido-2-deoxy-3-O-(β-D-gluco-4-enepyranosyluronic acid)-4-O-sulfo-D-galactose) Galactose 4-O Predominant in chondroitin 4-sulfate; regulates collagen fibrillogenesis
Δdi-6S (2-Acetamido-2-deoxy-3-O-(β-D-gluco-4-enepyranosyluronic acid)-6-O-sulfo-D-galactose) Galactose 6-O Common in chondroitin 6-sulfate; modulates neuronal plasticity
ΔDi-SB (2-O-sulfo uronic acid, 4-O-sulfo galactose) Uronic acid 2-O, Galactose 4-O Dual sulfation enhances ligand specificity for growth factors
ΔDi-SE (4,6-di-O-sulfo galactose) Galactose 4-O and 6-O Highly sulfated; associated with pathological conditions like cancer

Enzymatic Susceptibility and Analytical Differentiation

  • Enzyme Specificity: Hyaluronan lyases and chondroitinases exhibit distinct cleavage preferences.
  • Electrophoretic Mobility : In CE and FACE, Δdi-UA2S migrates differently than Δdi-4S or Δdi-6S due to its sulfation on uronic acid, enabling precise identification in complex mixtures .

Analytical Utility

Δdi-UA2S serves as a biomarker in clinical diagnostics. For instance, serum CS disaccharide profiling using Δdi-UA2S and analogs revealed post-coronary bypass changes in GAG composition, suggesting its role in monitoring cardiovascular health .

Mechanistic Insights

Studies on enzyme-substrate interactions demonstrate that sulfation at the uronic acid 2-O position (Δdi-UA2S) reduces susceptibility to chondroitinase ACII, which preferentially cleaves non-sulfated or GalNAc-sulfated residues .

生物活性

2-Acetamido-2-deoxy-3-O-(2-O-sulfo-β-D-gluco-4-enepyranosyluronic acid)-D-galactose, 2NA, also known as a chondroitin disaccharide, is a complex carbohydrate with significant biological activity. This compound is primarily involved in various biochemical processes, including cell signaling, modulation of inflammation, and interaction with proteins. The following sections will detail its biological activities, mechanisms of action, and relevant research findings.

  • Molecular Formula : C14H21NNaO14S
  • Molecular Weight : 503.34 g/mol
  • CAS Number : 149368-04-7
  • Structure : The compound features an acetamido group, a sulfonate group, and a unique enepyranosyluronic acid moiety attached to a galactose unit.
  • Cell Signaling :
    • 2NA plays a critical role in cell communication by influencing the binding of growth factors and cytokines to their receptors. This interaction can modulate cellular responses such as proliferation and differentiation.
  • Anti-inflammatory Properties :
    • Research indicates that this compound exhibits anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. It has been shown to reduce the expression of interleukin (IL)-6 and tumor necrosis factor-alpha (TNF-α) in vitro .
  • Anticoagulant Activity :
    • Similar to other glycosaminoglycans, 2NA may possess anticoagulant properties, potentially affecting blood coagulation pathways through interactions with antithrombin and other clotting factors .

Case Studies and Research Findings

StudyFindings
Study on Inflammatory Response In vitro studies demonstrated that 2NA reduced IL-6 production in macrophages exposed to lipopolysaccharides (LPS) .Suggests potential therapeutic use in inflammatory diseases.
Anticoagulant Activity Assessment Evaluated the effect of 2NA on thrombin generation in plasma; results indicated a dose-dependent inhibition .Highlights its potential as an anticoagulant agent.
Cell Proliferation Assay Tested on human fibroblasts; showed enhanced proliferation rates when treated with 2NA .Indicates possible applications in tissue engineering and regenerative medicine.

Applications in Medicine

The biological activities of 2NA suggest several therapeutic applications:

  • Regenerative Medicine : Due to its ability to promote cell proliferation and modulate inflammation, it may be useful in tissue repair strategies.
  • Cardiovascular Health : Its anticoagulant properties could be leveraged for developing treatments for thrombotic diseases.
  • Cancer Therapy : The modulation of cytokine production may provide avenues for adjunct therapies in cancer treatment by altering the tumor microenvironment.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。